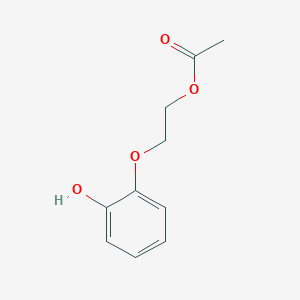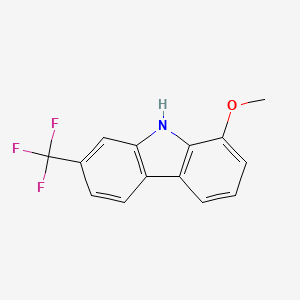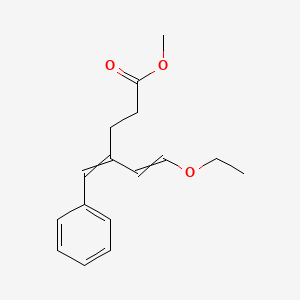
2-(2-Hydroxyphenoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenoxy)ethyl acetate: is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of an acetate group attached to an ethyl chain, which is further connected to a hydroxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing 2-(2-Hydroxyphenoxy)ethyl acetate involves the esterification of 2-(2-Hydroxyphenoxy)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification Reaction: Another method involves the transesterification of 2-(2-Hydroxyphenoxy)ethanol with ethyl acetate in the presence of a base catalyst such as sodium ethoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The esterification reaction is typically carried out in the presence of a strong acid catalyst, and the product is purified using distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2-Hydroxyphenoxy)ethyl acetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 2-(2-Hydroxyphenoxy)ethanol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxy group in this compound can be substituted with other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: 2-(2-Hydroxyphenoxy)ethanol.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2-Hydroxyphenoxy)ethyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a building block in polymer chemistry for the production of specialty polymers with unique properties.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions. It is also used in the development of enzyme inhibitors and as a probe to study metabolic pathways involving phenolic compounds.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients. It is also being investigated for its potential anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and sealants. It is also used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenoxy)ethyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the release of 2-(2-Hydroxyphenoxy)ethanol and acetic acid. The hydroxyphenoxy group can undergo further metabolic transformations, including oxidation and conjugation reactions, which can modulate its biological activity.
Comparación Con Compuestos Similares
2-(2-Hydroxyethoxy)ethyl acetate: Similar in structure but with an ethoxy group instead of a phenoxy group.
Ethyl (2-hydroxyphenoxy)acetate: Similar but with an ethyl group instead of an ethyl acetate group.
Uniqueness: 2-(2-Hydroxyphenoxy)ethyl acetate is unique due to the presence of both a hydroxyphenoxy group and an acetate group, which impart specific chemical and physical properties. This combination allows for versatile applications in various fields, including its use as an intermediate in organic synthesis and as a functional additive in industrial formulations.
Propiedades
Número CAS |
880487-49-0 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenoxy)ethyl acetate |
InChI |
InChI=1S/C10H12O4/c1-8(11)13-6-7-14-10-5-3-2-4-9(10)12/h2-5,12H,6-7H2,1H3 |
Clave InChI |
IEEMQUDHZKXEPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
